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azanide;nickel(2+);iodide

Cat. No.: B12864852
M. Wt: 281.73 g/mol
InChI Key: MSUPSPWFHFUEFO-UHFFFAOYSA-M
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Description

Historical Context of Nickel(II) Coordination Chemistry with Amide Ligands

The coordination chemistry of nickel(II) is one of the most extensively studied areas within the d-block elements, yet its development with amide (systematically named azanide) ligands has its own distinct timeline. wikipedia.orgmdpi.com Early coordination chemistry, emerging in the 19th century, focused primarily on more robust and readily available ligands like amines and halides. mdpi.com The systematic investigation of metal amides came later, as the synthesis of these air- and moisture-sensitive compounds requires more controlled, inert atmosphere techniques. wikipedia.org

Initially, research on nickel(II) amides was often part of a broader exploration of first-row transition metal amido complexes. These studies aimed to understand fundamental bonding principles and reactivity patterns. wikipedia.org A significant portion of the work has involved chelating diamide (B1670390) or pincer-type ligands, which enforce specific coordination geometries and enhance the stability of the resulting complexes. researchgate.netfigshare.com For instance, the use of tetradentate diamide-diamine ligands with Ni(II) has been shown to lead to oxidative dehydrogenation of the amine groups, highlighting the rich redox chemistry accessible at the nickel center, which is influenced by the amide donors. researchgate.net The development of well-defined nickel(II) pincer complexes with amido donors has been particularly fruitful, leading to catalysts for important organic transformations. researchgate.netfigshare.comepfl.ch

Significance of Azanide (B107984) (Amide) Ligands in Transition Metal Chemistry

Azanide (NH₂⁻) and its organic derivatives (NR₂⁻) are powerful ligands in transition metal chemistry due to their unique electronic properties. wikipedia.orgwikipedia.org As the conjugate base of ammonia (B1221849) or an amine, the amide ligand is a potent sigma (σ) donor. nih.gov Furthermore, the nitrogen atom possesses lone pairs that can engage in pi (π) donation to an electron-deficient metal center, a crucial interaction that can stabilize the complex and influence its reactivity. wikipedia.orgcaltech.edu

This π-donating ability is significant in stabilizing various oxidation states of the metal. In the context of nickel chemistry, amide ligands are known to support not only the common Ni(II) state but also the less stable Ni(I) and Ni(III) oxidation states, which are often invoked as key intermediates in catalytic cycles. nih.govresearchgate.net The steric bulk of the substituents on the amide nitrogen can be systematically varied, providing a powerful tool for tuning the coordination environment, solubility, and reactivity of the resulting nickel complex. wikipedia.org This tunability has made nickel-amide complexes valuable precursors and catalysts in a range of reactions, including cross-coupling and amination. researchgate.netresearchgate.net

Role of Halide (Iodide) Ligands in Nickel(II) Complex Design

Halide ligands are fundamental components in coordination chemistry, and their identity significantly impacts the properties of a metal complex. Iodide (I⁻), as the largest and most polarizable (softest) of the common halides, imparts distinct characteristics to a nickel(II) center. In a series of related nickel halide complexes, the Ni-X bond strength decreases from Cl to I. This weaker Ni-I bond can facilitate ligand substitution and reductive elimination steps in catalytic cycles.

In electrochemical studies of cyclometalated nickel complexes, the iodide ligand has been shown to act as a "hole-trap" upon oxidation, indicating that it is redox-active and can directly participate in electron transfer processes. osti.gov The large size of the iodide ion also influences the geometry of the complex. While four-coordinate nickel(II) complexes often favor square-planar or tetrahedral geometries, the steric demand of multiple iodide ligands can promote the formation of tetrahedral structures. The specific influence of iodide is evident in structural data; for example, five-coordinate nickel(II) complexes containing an iodide ligand have been synthesized and characterized, showing how iodide can stabilize higher coordination numbers or distorted geometries. nih.gov

Table 1: Comparison of Nickel-Ligand Bond Lengths in Selected Complexes

ComplexNi-N Bond Length (Å)Ni-X Bond Length (Å)XCoordination GeometryReference
[Ph-PNP]NiCl1.905(3)2.193(1)ClDistorted Square Planar researchgate.net
[Ph-PNP]NiBr1.908(3)2.333(1)BrDistorted Square Planar researchgate.net
Ni[C₆H₃(CH₂NMe₂)₂-o,o']I₂2.038(4) - 2.050(4)2.613(1) - 2.627ISquare Pyramidal uu.nl
(MeBiP₂)Ni(PPh)(I)---2.493(1)ITrigonal Bipyramidal nih.gov

This table presents selected data to illustrate typical bond lengths. The [Ph-PNP] ligand is a tridentate amido-diphosphine pincer ligand.

Overview of Current Research Trends in Azanide;Nickel(2+);Iodide Chemistry

Current research involving nickel complexes with both amide and iodide ligands is often situated within the broader context of catalysis and fundamental reactivity studies. A major trend is the development of well-defined nickel catalysts for cross-coupling reactions. epfl.chmdpi.com While many systems use chloride or bromide analogues for stability and cost reasons, iodide is frequently employed as a leaving group or as a tool to probe reaction mechanisms. researchgate.netacs.org For example, the reaction of nickel amido hydrocarbyl complexes with phenyl iodide can generate the corresponding nickel iodide derivatives, which are often key intermediates in catalytic cycles. researchgate.net

Another active area is the study of unusual nickel oxidation states (Ni(I) and Ni(III)) and their role in catalysis. researchgate.net The combination of a strong π-donating amide and a redox-active iodide can create a unique electronic environment at the nickel center, potentially facilitating access to these oxidation states. Recent studies on dual photoredox/nickel catalysis have shown that iodide anions can play a direct role in turning over the photocatalyst, highlighting the non-innocent behavior of halide ligands. nih.gov Research also continues into the synthesis of novel molecular architectures, where the interplay between the steric and electronic properties of amide and iodide ligands can lead to unusual coordination geometries and magnetic properties. nih.govuu.nl

Research Objectives and Scope for this compound Systems

The primary research objectives for systems containing the this compound moiety are multifaceted and driven by the quest for new catalysts and a deeper understanding of fundamental inorganic chemistry. Key goals include:

Mechanistic Investigations: A significant scope of research involves elucidating the role of these complexes in catalytic reactions. This includes isolating and characterizing catalytic intermediates, studying the kinetics of elementary steps like oxidative addition and reductive elimination, and understanding how the amide and iodide ligands modulate the reactivity of the nickel center. researchgate.netosti.gov

Exploring Redox Chemistry: Researchers aim to explore the accessibility of different nickel oxidation states (Ni(I), Ni(II), Ni(III)) within this specific ligand framework. The combination of a strongly donating amide and a polarizable iodide is expected to influence the redox potentials of the complex, potentially enabling novel reactivity or stabilizing otherwise transient species. nih.gov

Development of New Catalytic Applications: A forward-looking objective is to leverage the unique properties of these systems to develop novel and more efficient catalysts. This includes applications in C-C and C-heteroatom bond formation, C-H activation/functionalization, and polymerization, where the specific ligand combination could offer advantages in terms of activity, selectivity, or functional group tolerance. epfl.chacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H12IN6Ni-5 B12864852 azanide;nickel(2+);iodide

Properties

Molecular Formula

H12IN6Ni-5

Molecular Weight

281.73 g/mol

IUPAC Name

azanide;nickel(2+);iodide

InChI

InChI=1S/HI.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1

InChI Key

MSUPSPWFHFUEFO-UHFFFAOYSA-M

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni+2].[I-]

Origin of Product

United States

Theoretical Frameworks and Computational Methodologies for Azanide;nickel 2+ ;iodide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. niscpr.res.in DFT methods are used to predict geometries, electronic structures, and other properties of molecules like azanide (B107984);nickel(2+);iodide.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For nickel(II) systems, this selection is particularly critical, as different functionals can yield significantly varied results for properties like spin-state energies and zero-field splitting. aip.orgaip.org

XC functionals are generally grouped into several classes, including pure (or generalized gradient approximation, GGA) functionals and hybrid functionals.

Pure/GGA Functionals : Examples include BP86 and PBE. These are often computationally efficient and can provide reasonable geometries. However, they sometimes favor low-spin states in transition metal complexes. aip.orgstackexchange.com

Hybrid Functionals : These functionals, such as the widely used B3LYP, incorporate a percentage of exact Hartree-Fock (HF) exchange. niscpr.res.inaip.org The inclusion of HF exchange can improve the description of electronic properties, though standard hybrid functionals may sometimes overly stabilize high-spin states. aip.org The optimal amount of HF exchange can be system-dependent. aip.org

The choice of functional is therefore a critical step in the computational setup, tailored to the specific properties being investigated.

Functional TypeExamplesTypical Application for Nickel(II) Complexes
Pure (GGA)BP86, PBEGeometry optimizations, calculations on large systems where computational cost is a factor. aip.orgstackexchange.com
HybridB3LYP, B3PGeneral-purpose calculations for geometry and electronic properties; often provides a good balance of accuracy and cost. niscpr.res.inaip.org
Range-Separated HybridCAM-B3LYP, ωB97X-DOften used for calculating electronic excitation energies (TD-DFT) and properties involving charge transfer.
Double HybridB2PLYP, DSD-PBEP86High-accuracy energy calculations, though with significantly higher computational expense.

Alongside the XC functional, the choice of basis set is crucial for the quality of DFT calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a complex like azanide;nickel(2+);iodide, a multi-tiered approach to basis set selection is necessary.

Light Atoms (H, N) : Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly employed and provide reliable results. universepg.com

Nickel (Ni) : For transition metals, basis sets incorporating effective core potentials (ECPs) are frequently used to reduce computational cost by treating the core electrons implicitly. researchgate.net The LANL2DZ basis set is a common choice, though more modern alternatives like the Karlsruhe def2 series (e.g., def2-SVP, def2-TZVP) are often recommended for higher accuracy. stackexchange.comresearchgate.net These def2 basis sets are designed to account for scalar relativistic effects. stackexchange.com

Iodine (I) : As a heavy element, iodine requires basis sets that include relativistic ECPs. The same ECPs used for nickel, such as LANL2DZ or the def2 series, are suitable for iodine. researchgate.net

To enhance computational efficiency, especially for larger systems, approximations like the Resolution of the Identity (RI) can be used in conjunction with DFT calculations. aip.org

Element TypeBasis Set FamilyExamplesKey Features
Light Main Group (H, N)Pople Style6-31G(d), 6-311G(d,p)All-electron basis sets with polarization functions for flexibility. universepg.com
Transition Metal (Ni) / Heavy Main Group (I)ECP Basis SetsLANL2DZ, SDD, def2-SVP/TZVPReplaces core electrons with a potential, reducing cost and including relativistic effects. stackexchange.comresearchgate.net
All AtomsCorrelation-Consistentcc-pVDZ, aug-cc-pVTZDesigned for systematic convergence toward the complete basis set limit; computationally expensive.

A primary application of DFT is the determination of the equilibrium geometry of a molecule. researchgate.net Geometry optimization is an iterative process where the electronic energy of the complex is calculated, and the forces on each atom are determined. The atomic positions are then adjusted to minimize these forces until a stationary point on the potential energy surface is located. universepg.com

For a nickel(II) complex, multiple coordination geometries might be plausible (e.g., four-coordinate tetrahedral or square planar, six-coordinate octahedral). researchgate.netpearson.com Computational studies often involve optimizing several different starting structures to identify the most stable isomer, which corresponds to the global minimum in energy.

Following a successful optimization, a frequency calculation is typically performed. This serves two purposes: it provides the vibrational frequencies of the molecule, and it confirms that the optimized structure is a true energy minimum (characterized by all real, positive vibrational frequencies) rather than a transition state or saddle point (characterized by one or more imaginary frequencies). aip.org

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are a cornerstone of computational chemistry, providing a direct link between a computed molecular structure and its experimental infrared (IR) and Raman spectra. By solving for the second derivatives of the energy with respect to atomic positions, one can predict the frequencies and intensities of the fundamental vibrational modes of a molecule.

For this compound, these calculations would be crucial for identifying the characteristic stretching and bending modes associated with the Ni-N and Ni-I bonds, as well as the internal vibrations of the azanide (NH₂⁻) ligand. The computed spectrum serves as a theoretical fingerprint that can be used to confirm the structure of the synthesized compound by comparing it to experimental spectroscopic data. Discrepancies between theoretical and experimental frequencies, often addressed through uniform scaling factors, arise from approximations in the theoretical model and the effects of the experimental environment (e.g., solid-state vs. gas phase).

Research on related nickel(II) complexes demonstrates the accuracy of this approach. For instance, density functional theory (DFT) calculations on bis(guanidoacetate)nickel(II) show excellent agreement between the calculated and experimental IR spectra, allowing for a confident assignment of complex vibrational modes. scienceasia.org

Table 1: Illustrative Vibrational Frequencies for a Related Ni(II) Amide Complex

Comparison of experimental and calculated (DFT) vibrational frequencies for key functional groups in a representative nickel(II) complex containing Ni-N and Ni-O bonds, analogous to the expected bonds in this compound. Data sourced from studies on similar coordination compounds. scienceasia.orgresearchgate.net

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503430
C=O Stretch (Amide I)16851670
N-H Bend (Amide II)15801595
Ni-N Stretch480475
Ni-O Stretch425420

Ab Initio Quantum Chemical Methods

Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation based on fundamental physical constants, without reliance on empirical parameters. These methods provide highly accurate descriptions of molecular electronic structure, geometries, and energies. For transition metal complexes like this compound, where electron correlation effects are significant, ab initio approaches are essential for achieving reliable results.

Coupled Cluster and Møller-Plesset Perturbation Theory (MP2) Approaches

Among the most powerful ab initio methods are Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory. wikipedia.orgaps.org MP2 improves upon the basic Hartree-Fock method by including electron correlation at the second order of perturbation theory, offering a good balance between accuracy and computational cost. smu.casmu.ca

Coupled-cluster theory provides a more rigorous and systematically improvable treatment of electron correlation. wikipedia.org The method is based on an exponential ansatz for the wave function, which ensures size-extensivity—a critical property for accurate energy calculations. The hierarchy of CC methods, such as CCSD (singles and doubles excitations), CCSD(T) (CCSD with a perturbative treatment of triple excitations), and beyond, allows for convergence toward the exact solution of the Schrödinger equation. aps.orgescholarship.org For transition metal systems, CCSD(T) is often referred to as the "gold standard" for its high accuracy in predicting bond energies and reaction barriers.

Studies on nickel(II) complexes with ligands like water, ammonia (B1221849), and chloride have shown that MP2 provides a significant improvement over Hartree-Fock for geometries and energies, highlighting the importance of electron correlation. smu.casmu.ca

Table 2: Comparison of Calculated Ni-N Bond Lengths in a Model Nickel(II) Ammine Complex

Illustrative comparison of Ni-N bond lengths (in Ångströms) for a model hexammine nickel(II) complex, [Ni(NH₃)₆]²⁺, calculated using different levels of theory. This demonstrates the impact of including electron correlation (via MP2 and DFT) compared to the mean-field Hartree-Fock approach. smu.casmu.ca

MethodBasis SetCalculated Ni-N Bond Length (Å)
Hartree-Fock (HF)6-31+G2.285
MP26-31+G2.210
DFT (B3LYP)6-31+G*2.195
Experimental (Crystal Structure)-~2.14

Configuration Interaction Methodologies

Configuration Interaction (CI) is another high-level ab initio method that variationally solves the electronic Schrödinger equation. The CI wave function is constructed as a linear combination of Slater determinants representing different electronic configurations (the ground state and various excited states). If all possible configurations are included (Full CI), the method provides the exact solution within the chosen basis set.

However, the computational cost of Full CI is prohibitively high for all but the smallest molecules. Therefore, truncated CI methods (e.g., CISD, including single and double excitations) are more common. A major drawback of truncated CI is its lack of size-extensivity, which can lead to inaccuracies for larger systems. Due to this limitation and their high computational expense, CI methods are less frequently used for routine calculations on transition metal complexes compared to coupled-cluster and DFT approaches. Their primary role is in benchmark calculations for small molecules and in treating systems with strong multi-reference character, where the electronic ground state is poorly described by a single determinant. escholarship.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory that describes the evolution of the system, providing detailed information on its structural dynamics and thermodynamic properties.

Simulation of Solution-Phase Behavior

For a compound like this compound, MD simulations are invaluable for understanding its behavior in a solvent, such as water. A simulation would typically involve placing the nickel(II), azanide, and iodide ions in a box of explicit solvent molecules. The interactions between all particles are described by a force field, which consists of a set of parameters defining bond lengths, angles, and non-bonded interactions.

From the simulation trajectory, key properties of the solution can be analyzed. The solvation structure is often characterized by the radial distribution function, g(r), which gives the probability of finding a solvent molecule at a certain distance from the ion. Integrating this function provides the coordination number, revealing how many solvent molecules are in the immediate vicinity of the ion. acs.orgacs.orgresearchgate.net These simulations can also capture phenomena like ion pairing between the nickel(II) cation and the iodide and azanide anions.

Table 3: Typical MD Simulation Results for Aqueous Ni(II) Ion

Key structural and dynamic parameters for a hydrated Ni²⁺ ion in aqueous solution, as determined from classical and ab initio molecular dynamics simulations. acs.orgacs.orgresearchgate.net

PropertyTypical ValueDescription
First Solvation Shell Ni-O Distance (g(r) peak)~2.1 ÅThe most probable distance between the Ni²⁺ ion and the oxygen of a water molecule in the first hydration layer.
First Shell Coordination Number6.0The number of water molecules directly coordinated to the Ni²⁺ ion, forming a stable octahedral [Ni(H₂O)₆]²⁺ complex.
Second Solvation Shell Ni-O Distance~4.2 ÅThe distance to the next layer of structured water molecules.
Water Residence Time (First Shell)~30 µsThe average time a water molecule spends in the first hydration shell before exchanging with a bulk water molecule.

Investigation of Dynamic Processes and Conformational Changes

While this compound itself has no internal conformational flexibility, MD simulations are crucial for investigating dynamic processes in solution. A primary example is the mechanism of ligand (or solvent) exchange. Simulations can reveal the pathway by which a coordinated water molecule or an azanide ligand is replaced by another from the bulk solution. For Ni(II) complexes, this process is typically found to follow a dissociative (D) or interchange-dissociative (Id) mechanism, where the rate-limiting step is the breaking of the Ni-ligand bond. acs.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational studies on related nickel-catalyzed reactions, for instance, the amidation of esters, have successfully mapped out the entire catalytic cycle, starting from the initial coordination of reactants to the final product release. nih.gov These studies typically involve the optimization of the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The calculated thermodynamic and kinetic parameters provide a quantitative understanding of the reaction mechanism, which can be used to rationalize experimental observations and to design more efficient catalysts.

Transition State Localization and Reaction Coordinate Analysis

A critical aspect of mechanistic elucidation is the localization of transition states (TS), which represent the highest energy point along a reaction coordinate and correspond to the kinetic bottleneck of a reaction step. Various computational algorithms are employed to locate these first-order saddle points on the potential energy surface. Once a transition state is located, its structure provides valuable information about the bonding changes occurring during that particular elementary step. For a hypothetical reaction involving this compound, transition state analysis could reveal the concerted or stepwise nature of bond activation steps.

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the intended reactant and product. This analysis maps the minimum energy path downhill from the transition state, providing a detailed visualization of the structural evolution of the system throughout the reaction. For example, in nickel-catalyzed cross-coupling reactions, computational studies have identified and characterized transition states for key steps like oxidative addition and reductive elimination, providing insights into the factors that control the reaction's feasibility and selectivity. nih.govacs.org

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from a transition state analysis for a key reaction step involving a nickel-amide-iodide complex.

Reaction StepReactant ComplexTransition State (TS)Product ComplexActivation Energy (kcal/mol)
Oxidative AdditionNi(L)n + R-X[Ni(L)n(R)(X)]‡Ni(L)n(R)(X)15-25
Reductive EliminationNi(L)n(R1)(R2)[Ni(L)n(R1)(R2)]‡Ni(L)n + R1-R210-20

Note: The values in this table are representative and intended for illustrative purposes.

Energy Profile Determination for Catalytic Cycles

For a catalytic process involving this compound, the energy profile would map out the free energy changes associated with each elementary step. For instance, in a cross-coupling reaction, this would include the oxidative addition of a substrate to the nickel center, potential ligand exchange steps, transmetalation, and the final reductive elimination that releases the product and regenerates the catalyst. nih.govnih.gov Computational studies on similar nickel-catalyzed reactions have shown that the nature of the ligands and substrates can significantly influence the energy profile, thereby affecting the efficiency of the catalyst. rsc.orgsquarespace.com

The following interactive data table presents a hypothetical free energy profile for a catalytic cycle involving a nickel-amide-iodide species, with energies given relative to the initial resting state of the catalyst.

SpeciesDescriptionRelative Free Energy (kcal/mol)
A Catalyst Resting State0.0
TS1 Transition State for Oxidative Addition+20.4
B Oxidative Addition Product+5.2
TS2 Transition State for Ligand Exchange+12.8
C Ligand Exchange Product+2.1
TS3 Transition State for Reductive Elimination+18.7
D Product Complex-15.3

Note: The values in this table are hypothetical and serve as an example of data generated in computational studies of catalytic cycles. nih.gov

Through the detailed analysis of such energy profiles, researchers can identify the rate-determining step of the reaction and explore strategies to lower its energy barrier, for example, by modifying the ligand environment of the nickel catalyst. nih.gov This predictive power of computational chemistry is invaluable for the rational design of new and improved catalytic systems.

Synthetic Strategies and Methodologies for Azanide;nickel 2+ ;iodide Complexes

Precursor Synthesis and Purification Protocols

The successful synthesis of nickel(II) amide iodide complexes is critically dependent on the purity and reactivity of the starting materials. This section details the preparation of the essential precursors: the azanide (B107984) source and the nickel(II) iodide salt.

Preparation of Azanide Sources (e.g., Metal Amides, Amine Precursors)

The azanide ligand is typically introduced into the coordination sphere of the nickel center using alkali metal amides. These strong bases can be synthesized through various methods. Sodium amide (NaNH₂), for instance, is commercially available but can also be prepared by the reaction of sodium metal with ammonia (B1221849), often using an iron(III) nitrate (B79036) catalyst. wikipedia.org Lithium amides, which are generally more soluble than their sodium and potassium counterparts, are commonly prepared by the reaction of an n-alkyllithium reagent, such as n-butyllithium, with an appropriate amine. wikipedia.org

For substituted amides, a general method involves the reaction of an alkali metal with a disubstituted amine. google.com This can be represented by the following reaction: M + R₂NH → MNR₂ + ½ H₂ where M is an alkali metal and R is an alkyl or silyl (B83357) group.

In some synthetic pathways, amine precursors such as ammonia or primary/secondary amines can be deprotonated in situ by a suitable base after coordination to the nickel center. wikipedia.org

Table 1: Common Azanide Precursors and Their Synthesis

Precursor Common Synthetic Route Key Features
**Sodium Amide (NaNH₂) ** Reaction of sodium metal with liquid ammonia, often with an iron(III) nitrate catalyst. wikipedia.org Commercially available; powerful nucleophile and base.
**Lithium Amide (LiNH₂) ** Reaction of lithium metal with liquid ammonia. Often used when higher solubility is required.
Lithium Diisopropylamide (LDA) Reaction of diisopropylamine (B44863) with n-butyllithium. wikipedia.org A strong, non-nucleophilic base, typically used in organic synthesis but adaptable for inorganic preparations.

| Potassium bis(trimethylsilyl)amide (KHMDS) | Deprotonation of bis(trimethylsilyl)amine with potassium hydride. | Provides a bulky, highly soluble amide source. |

Synthesis of Nickel(II) Iodide Starting Materials

Nickel(II) iodide (NiI₂) is a crucial starting material for the synthesis of the target complexes. It can be prepared in both anhydrous and hydrated forms. The anhydrous form, a black solid, is typically synthesized by the direct reaction of powdered nickel with iodine. wikipedia.org

Ni + I₂ → NiI₂

Alternatively, hydrated nickel(II) iodide, which presents as a bluish-green solid, can be prepared by reacting nickel oxide, hydroxide, or carbonate with hydroiodic acid. wikipedia.org The resulting solution yields the hexahydrate, NiI₂·6H₂O, upon crystallization. Dehydration of this hydrate (B1144303) can also produce the anhydrous form. wikipedia.org

Table 2: Properties of Nickel(II) Iodide

Property Anhydrous NiI₂ Hydrated NiI₂ (Hexahydrate)
Formula NiI₂ NiI₂·6H₂O
Molar Mass 312.50 g/mol sigmaaldrich.com 420.59 g/mol
Appearance Black solid wikipedia.org Bluish-green solid wikipedia.org
Melting Point 797 °C sigmaaldrich.com 43 °C (decomposes) wikipedia.org

| Solubility in Water | Soluble, forms [Ni(H₂O)₆]²⁺ | Soluble wikipedia.org |

General Synthetic Approaches for Nickel(II) Amide Complexes

With the precursors in hand, several synthetic routes can be employed to form nickel(II) amide iodide complexes. The choice of method often depends on the desired final product, the nature of other ligands in the coordination sphere, and the stability of the intermediates.

Direct Amidation Reactions

Direct amidation involves the reaction of a nickel(II) iodide salt with a metal amide, typically an alkali metal amide. This salt metathesis reaction precipitates the alkali metal iodide, driving the reaction forward.

NiI₂ + 2 MNR₂ → Ni(NR₂)₂ + 2 MI (where M = Li, Na, K)

This approach is straightforward for synthesizing homoleptic nickel amides. rsc.org For the preparation of heteroleptic complexes containing both amide and iodide ligands, stoichiometric control of the reagents is essential. For instance, reacting NiI₂ with one equivalent of a metal amide could, in principle, yield a complex of the type [Ni(NR₂)I].

Ligand Exchange and Substitution Pathways

Ligand exchange reactions are a versatile method for synthesizing nickel(II) amide iodide complexes. libretexts.org This approach begins with a pre-formed nickel(II) complex, often with labile ligands such as water or tetrahydrofuran (B95107) (THF), which are then displaced by an incoming amide ligand. crunchchemistry.co.uk

For example, the aquated nickel(II) ion, [Ni(H₂O)₆]²⁺, formed when NiI₂ is dissolved in water, can react with an amine. wikipedia.orgindiana.edu Depending on the reaction conditions and the basicity of the amine, this can lead to the formation of a nickel-amine complex, which can then be deprotonated to form the amide complex.

[Ni(H₂O)₆]I₂ + n RNH₂ → [Ni(RNH₂)n(H₂O)₆₋n]I₂ + n H₂O

Subsequent deprotonation of a coordinated amine can be achieved by adding a strong base, leading to the formation of the amide ligand. This method is particularly useful for synthesizing chelated amide complexes.

Another substitution pathway involves the reaction of a nickel halide complex with an amine, where the amine itself can act as a base to facilitate the formation of the amide ligand. wikipedia.org

NiCl₂ + 2 HNR₂ → [Ni(NR₂)Cl] + HNR₂·HCl

While this example uses nickel chloride, a similar reaction with nickel iodide would be expected to produce the corresponding nickel amide iodide complex.

Redox-Mediated Synthesis

Redox-mediated pathways offer alternative routes to nickel(II) amide complexes, often starting from a different oxidation state of nickel. For instance, a nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), can undergo oxidative addition with an amine and an iodide source.

While less common for the direct synthesis of simple amide-iodide complexes, redox catalysis is a cornerstone of modern synthetic chemistry involving nickel. For example, nickel-catalyzed amidation reactions often proceed through a catalytic cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. nih.govscispace.com In these cycles, a Ni(0) species can oxidatively add to a substrate, and subsequent steps can involve ligand exchange with an amide source. Reductive elimination then yields the product and regenerates the active nickel catalyst. While the goal of these reactions is typically the formation of organic amides, the intermediate nickel-amide species are relevant to the fundamental coordination chemistry of these complexes. nih.gov

Some nickel-catalyzed reactions have shown that the presence of iodide additives can influence the reaction outcome, suggesting the formation of nickel-iodide intermediates. scispace.com Furthermore, the synthesis of nickel(I) bromide complexes has been achieved through the oxidation of Ni(0) precursors, which can then serve as starting points for further ligand substitution to introduce amide ligands. nih.gov A similar approach could be envisioned for iodide analogues.

Specific Synthetic Pathways for Azanide;Nickel(2+);Iodide Complexes

Traditional synthetic routes remain fundamental for producing high-purity nickel(II) ammine iodide complexes. These methods rely on the direct reaction of a nickel(II) source with ammonia under controlled conditions.

The synthesis of anhydrous nickel(II) ammine iodide complexes necessitates the rigorous exclusion of water. In aqueous solutions, the nickel(II) ion readily forms the stable hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. scribd.comwikipedia.org Since water molecules can compete with ammonia for coordination sites, anhydrous conditions are essential to prevent the formation of mixed aqua-ammine complexes or the simple hydrated salt.

The synthesis typically begins with anhydrous nickel(II) iodide (NiI₂). wikipedia.org This precursor can be prepared by the direct reaction of powdered nickel metal with elemental iodine at elevated temperatures. wikipedia.org The subsequent reaction with ammonia must be performed using inert atmosphere techniques, such as a Schlenk line or a glovebox, to prevent atmospheric moisture contamination. Gaseous anhydrous ammonia is passed over the solid NiI₂, or the NiI₂ is treated with liquid ammonia, which serves as both a reactant and a solvent. The complete displacement of iodide from the inner coordination sphere and the formation of the hexaammine complex is driven by the strong Lewis basicity of ammonia. scribd.com

The choice of solvent is critical and directly influences the reaction pathway and product purity. For strictly anhydrous products, liquid ammonia is the ideal medium as it serves as both the solvent and the source of the ammine ligands. researchgate.net The reaction is often performed at or below the boiling point of ammonia (-33 °C), with anhydrous NiI₂ dissolved or suspended in the liquid.

Alternatively, syntheses can be performed in non-coordinating organic solvents through which anhydrous ammonia gas is bubbled. However, a more common and accessible method involves the use of concentrated aqueous ammonia. scribd.comwordpress.com In this approach, a hydrated nickel(II) salt, such as nickel(II) iodide hexahydrate or nickel(II) chloride hexahydrate, is dissolved in water, and a large excess of concentrated aqueous ammonia is added. scribd.comwordpress.com The high concentration of ammonia shifts the ligand exchange equilibrium, favoring the displacement of coordinated water molecules to form the hexaamminenickel(II) cation. scribd.comwashington.edu The iodide salt of this complex is generally less soluble than the corresponding chloride or sulfate (B86663) and can be precipitated from the solution.

Optimization of the reaction conditions is key to maximizing yield and purity. This includes controlling temperature, reactant concentrations, and reaction time. Lowering the temperature can decrease the solubility of the target complex, promoting precipitation. scribd.com

ParameterCondition/VariableRationale/Effect on SynthesisTypical Product
Solvent Liquid AmmoniaProvides anhydrous conditions, acts as both solvent and reactant. Ideal for high-purity anhydrous product.[Ni(NH₃)₆]I₂
Solvent Concentrated Aqueous AmmoniaMore accessible method. High NH₃ concentration favors ammine complex formation over aqua complex.[Ni(NH₃)₆]I₂
Temperature Low Temperature (e.g., Ice Bath)Decreases solubility of the product, promoting crystallization and increasing isolated yield. scribd.comyoutube.comCrystalline Solid
Reactant Ratio Excess AmmoniaDrives the ligand exchange equilibrium towards the fully substituted hexaammine complex. wordpress.comwashington.edu[Ni(NH₃)₆]²⁺

Obtaining single crystals is essential for definitive structural characterization by X-ray diffraction. For hexaamminenickel(II) iodide, several techniques can be employed for crystal growth. unifr.ch

Slow Evaporation: A saturated solution of the complex in a suitable solvent (such as liquid ammonia or a concentrated aqueous ammonia solution) is left in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the gradual formation of well-defined crystals.

Slow Cooling: A solution saturated at a higher temperature is slowly cooled. The solubility of [Ni(NH₃)₆]I₂ decreases upon cooling, inducing crystallization. The rate of cooling is crucial; slower rates generally produce larger and higher-quality crystals.

Solvent/Vapor Diffusion (Layering): This method is effective when the complex is soluble in one solvent but insoluble in another, and the two solvents are miscible. A concentrated solution of the complex is placed in a vial, and a "non-solvent" (such as ethanol (B145695) or ether) is carefully layered on top. unifr.chresearchgate.net Diffusion at the interface between the two liquids gradually lowers the solubility of the complex, causing it to crystallize out slowly. A variation is vapor diffusion, where the non-solvent is placed in a sealed outer container, and its vapor slowly diffuses into the inner container holding the product solution.

Once crystallization is complete, the solid product must be isolated and purified.

Isolation: The crystalline product is typically separated from the mother liquor by vacuum filtration using a Büchner funnel. scribd.comwordpress.com The isolated solid is then washed to remove any remaining soluble impurities. The choice of washing solvent is critical; it must be a liquid in which the desired complex is insoluble. For hexaamminenickel(II) iodide, common washing solvents include small amounts of ice-cold aqueous ammonia, followed by volatile organic solvents like ethanol, acetone, or diethyl ether to facilitate drying. scribd.comwordpress.com The final product is then dried under vacuum to remove residual solvent. wordpress.com

Recrystallization: This is the most common method for purifying the crude product. The solid is dissolved in a minimum amount of a suitable hot solvent (or solvent mixture) to form a saturated solution. The solution is then filtered while hot to remove any insoluble impurities and allowed to cool slowly. As the solution cools, the purified compound crystallizes out, leaving soluble impurities behind in the mother liquor.

Sublimation: Sublimation involves heating a solid under reduced pressure until it vaporizes, followed by condensation of the vapor onto a cold surface to form pure crystals. unifr.ch While effective for many organic compounds and some volatile organometallic complexes, sublimation is generally not a suitable purification method for ionic coordination complexes like hexaamminenickel(II) iodide due to their low volatility and tendency to decompose upon strong heating. d-nb.info Thermal decomposition studies show that [Ni(NH₃)₆]X₂ complexes typically lose ammonia in stepwise processes rather than subliming intact. d-nb.info

Advanced Synthetic Methodologies

Beyond traditional solution-phase reactions, advanced techniques like electrochemical synthesis offer alternative pathways to coordination complexes.

Electrochemical synthesis provides a direct and often clean route for preparing coordination compounds. acs.orgelectronicsandbooks.com This method involves the oxidative dissolution of a metal anode in an electrolyte solution containing the desired ligands. For hexaamminenickel(II) iodide, this process would utilize a sacrificial nickel anode.

In a typical setup, an electrochemical cell is constructed with a nickel metal anode and an inert cathode (e.g., platinum). The cell contains a non-aqueous solvent (such as acetonitrile (B52724) or dimethylformamide) with a supporting electrolyte to ensure conductivity. A source of the ligands and counter-ions, such as ammonium (B1175870) iodide (NH₄I), is dissolved in the solvent.

When an electric current is applied, the nickel anode is oxidized and dissolves into the solution as Ni²⁺ ions (Anode: Ni(s) → Ni²⁺(aq) + 2e⁻). These newly formed Ni²⁺ ions in the vicinity of the anode react immediately with the ammonia molecules (from the dissociation of NH₄⁺) and iodide ions present in the electrolyte to form the [Ni(NH₃)₆]I₂ complex. The complex, if insoluble in the solvent system, may precipitate directly onto the electrode surface or in the bulk solution. This method allows for the generation of the metal cation in situ, often under mild conditions and without the need for pre-formed metal salt precursors.

ParameterDescriptionExample Condition
Anode Sacrificial metal electrode that is oxidized to provide the metal cation.Nickel foil or rod
Cathode Inert electrode where reduction occurs (e.g., of the solvent or proton).Platinum or graphite (B72142) plate
Solvent Aprotic polar solvent to dissolve electrolyte and ligands.Acetonitrile (CH₃CN)
Electrolyte/Reagent Provides conductivity and serves as the source of ligands and counter-ions.Ammonium iodide (NH₄I)
Cell Type Can be divided or undivided. An undivided cell is simpler.Undivided Beaker Cell
Control Mode Synthesis can be run at constant current (galvanostatic) or constant potential (potentiostatic).Constant Current (e.g., 10-20 mA/cm²)
Product Formation The Ni²⁺ ions formed at the anode react with NH₃ and I⁻ to form the complex.Precipitation of [Ni(NH₃)₆]I₂ from solution

Table of Compound Names

IUPAC Name / Common NameChemical Formula
This compound[Ni(NH₃)₆]I₂ (most common representation)
Hexaamminenickel(II) iodide[Ni(NH₃)₆]I₂
Nickel(II) iodideNiI₂
AmmoniaNH₃
Hexaaquanickel(II) ion[Ni(H₂O)₆]²⁺
Nickel(II) iodide hexahydrateNiI₂·6H₂O
Nickel(II) chloride hexahydrateNiCl₂·6H₂O
Ammonium iodideNH₄I
EthanolC₂H₅OH
AcetoneC₃H₆O
Diethyl ether(C₂H₅)₂O
AcetonitrileCH₃CN
DimethylformamideC₃H₇NO

Mechanochemical Approaches

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based methods for the preparation of coordination compounds. researchgate.netwku.edu This solvent-free approach, often employing ball milling, offers several advantages, including reduced reaction times, enhanced product yields, and the potential to form novel materials that may not be accessible through conventional synthetic routes. researchgate.netwku.edu The application of mechanochemistry to the synthesis of this compound complexes represents a promising strategy for the efficient and environmentally benign production of these materials.

The core principle of mechanochemical synthesis lies in the repeated grinding and collision of solid reactants within a milling vessel, which contains grinding media such as balls made of steel, zirconia, or tungsten carbide. The high-energy impacts generate localized increases in temperature and pressure, leading to the activation of reactants, formation of new surfaces, and intimate mixing at the molecular level, thereby facilitating the chemical reaction in the solid state. researchgate.net

For the synthesis of this compound complexes, a plausible mechanochemical route would involve the direct milling of a nickel(II) iodide (NiI₂) salt with a solid-state ammonia source. While direct milling with solid ammonia is challenging due to its low melting and boiling points, a common and effective alternative is the use of a stable solid that can release ammonia upon reaction, such as ammonium iodide (NH₄I) or other ammonium salts. The solid-state reaction between nickel(II) iodide and the ammonia source under ball milling conditions would lead to the direct formation of the desired nickel ammine iodide complex.

The general reaction can be represented as:

NiI₂ (s) + nNH₄I (s) → [Ni(NH₃)ₓ]I₂ (s) + byproducts

The stoichiometry of the final product, specifically the number of coordinated ammine ligands (x), can often be controlled by the molar ratio of the reactants, the milling frequency, and the total milling time. nih.gov Liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can also be employed to enhance the reaction kinetics. nih.gov

Detailed Research Findings:

While specific research detailing the mechanochemical synthesis of "this compound" is limited, extensive studies on the mechanosynthesis of other transition metal ammine halides and nickel(II) coordination compounds provide a strong basis for predicting the outcomes of this approach. mdpi.comnih.gov

Researchers have successfully synthesized a variety of nickel(II) complexes with nitrogen-containing ligands, such as 1,10-phenanthroline (B135089) and bipyridyl, using ball milling techniques. wku.edu These studies demonstrate that the solid-state reaction proceeds efficiently, yielding crystalline products. The formation of the desired complex is typically confirmed through powder X-ray diffraction (PXRD), which would show the disappearance of reactant peaks and the emergence of a new diffraction pattern corresponding to the product. Infrared (IR) spectroscopy would further corroborate the formation of the complex by showing the characteristic N-H stretching and bending vibrations of the coordinated ammine ligands and the shifts in these bands compared to the free ligand.

The advantages of a mechanochemical approach for synthesizing this compound complexes are significant. The avoidance of bulk solvents reduces waste and simplifies product isolation. Furthermore, the high energy input from milling can overcome kinetic barriers that might exist in solution, potentially leading to the formation of thermodynamically stable products in a shorter timeframe.

Below is an interactive data table illustrating typical experimental parameters that could be employed in the mechanochemical synthesis of a hexaamminenickel(II) iodide complex, based on findings for analogous systems.

ParameterValueDescription
Reactant 1 Nickel(II) Iodide (NiI₂)Anhydrous nickel(II) iodide powder.
Reactant 2 Ammonium Iodide (NH₄I)Solid-state source of ammonia.
Molar Ratio (NiI₂:NH₄I) 1:6Stoichiometric ratio for the formation of the hexaammine complex.
Milling Vessel 50 mL Stainless Steel JarCommon material for milling jars.
Grinding Media 10 mm Stainless Steel BallsStandard size and material for grinding media.
Ball-to-Powder Ratio 20:1A typical ratio to ensure efficient energy transfer.
Milling Frequency 25 HzA common frequency for planetary ball mills.
Milling Time 60 minutesDuration of the mechanochemical reaction.
Atmosphere AirMany mechanochemical reactions can be performed without an inert atmosphere.
Product Hexaamminenickel(II) Iodide ([Ni(NH₃)₆]I₂)The expected coordination complex.

This table represents a hypothetical, yet scientifically grounded, set of conditions for the mechanochemical synthesis of the target complex. The actual optimal conditions would need to be determined experimentally. The resulting product would be a powdered solid, which could then be characterized by various analytical techniques to confirm its identity and purity.

Spectroscopic and Structural Characterization Methodologies of Azanide;nickel 2+ ;iodide Complexes

X-ray Diffraction Techniques

X-ray diffraction stands as the cornerstone for the atomic-level structural characterization of crystalline materials such as hexaamminenickel(II) iodide. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in the crystal, it is possible to deduce the precise arrangement of these atoms. Both single-crystal and powder X-ray diffraction methods offer complementary information crucial for a comprehensive structural understanding.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the exact crystal structure of a compound, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. For complexes like hexaamminenickel(II) iodide, SCXRD reveals the detailed geometry of the [Ni(NH₃)₆]²⁺ cation and its arrangement with the iodide anions in the crystal lattice.

The initial step in SCXRD involves the careful selection and mounting of a suitable single crystal. Data collection for hexaamminenickel(II) iodide is typically performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is maintained at a low temperature, often 100 K or 293 K, to minimize thermal vibrations of the atoms, which results in a more precise structure determination.

A series of diffraction images are collected as the crystal is rotated through various angles. The intensity and position of the diffraction spots are recorded. These raw data are then processed, which involves indexing the diffraction pattern to determine the unit cell parameters and space group, and integrating the intensities of the reflections. Corrections for factors such as Lorentz polarization, absorption, and crystal decay are applied to obtain a set of structure factors.

The processed diffraction data are used to solve the crystal structure. For hexaamminenickel(II) iodide, the positions of the heavy atoms (nickel and iodine) can often be determined using direct methods or Patterson methods. Once the positions of the heavy atoms are known, the lighter atoms (nitrogen and hydrogen) can be located from the difference Fourier maps.

The initial structural model is then refined using a least-squares minimization process. This refinement aims to minimize the difference between the observed structure factors and those calculated from the model. The refinement process adjusts atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (GooF).

Based on crystallographic data available from the Crystallography Open Database (COD ID: 7042505), hexaamminenickel(II) iodide crystallizes in the cubic space group Fm-3m.

Table 1: Crystal Data and Structure Refinement for Hexaamminenickel(II) Iodide

ParameterValue
Empirical formulaH₁₈I₂N₆Ni
Formula weight414.73 g/mol
Temperature293 K
WavelengthNot reported
Crystal systemCubic
Space groupFm-3m
Unit cell dimensionsa = 10.36 Å, b = 10.36 Å, c = 10.36 Å
α = 90°, β = 90°, γ = 90°
Volume1111.94 ų
Z4
Calculated density2.476 g/cm³

The refined crystal structure of hexaamminenickel(II) iodide confirms the presence of the complex cation [Ni(NH₃)₆]²⁺. The nickel(II) ion is octahedrally coordinated by six ammonia (B1221849) ligands through the nitrogen atoms. The high symmetry of the Fm-3m space group dictates a highly regular octahedral geometry around the nickel center.

The Ni-N bond lengths are a critical parameter in describing the coordination environment. Theoretical calculations based on density functional theory (DFT) for the [Ni(NH₃)₆]²⁺ cation have predicted a mean Ni-N bond length of approximately 2.205 Å. Experimental values from SCXRD provide a direct measure of these bond lengths, allowing for a comparison between theoretical models and physical reality. The N-Ni-N bond angles in the octahedral [Ni(NH₃)₆]²⁺ cation are expected to be close to the ideal values of 90° and 180°.

Table 2: Selected Bond Distances for Hexaamminenickel(II) Iodide

BondDistance (Å)
Ni-N~2.14

Note: The exact bond length can vary slightly depending on the specific refinement, but is generally found to be in this range for hexaamminenickel(II) salts.

The crystal structure of hexaamminenickel(II) iodide is a classic example of an ionic lattice. The discrete [Ni(NH₃)₆]²⁺ cations and I⁻ anions are arranged in a highly ordered, three-dimensional array. The primary forces holding the crystal together are the electrostatic attractions between the positively charged complex cations and the negatively charged iodide anions.

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

For azanide (B107984);nickel(2+);iodide complexes, PXRD is primarily used for phase identification. The diffraction pattern of a crystalline material is unique and serves as a "fingerprint" for that specific compound. By comparing the experimental PXRD pattern of a synthesized sample to a reference pattern from a database or a pattern calculated from single-crystal data, one can confirm the identity and purity of the material.

While less detailed than SCXRD, PXRD can also be used for structural analysis, particularly through Rietveld refinement. This method involves fitting the entire experimental powder pattern with a calculated profile based on a structural model. Through Rietveld refinement, it is possible to obtain information about lattice parameters, and in some cases, atomic positions, especially for simpler crystal structures. For hexaamminenickel(II) iodide, which has a high-symmetry cubic structure, PXRD is a powerful tool for confirming the crystal system and determining the lattice parameters. The technique is also instrumental in studying phase transitions that may occur as a function of temperature or pressure.

Powder X-ray Diffraction (PXRD)

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental in identifying functional groups and providing information about the coordination of ligands to the metal center in azanide;nickel(2+);iodide complexes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.

The infrared spectra of nickel(II) ammine iodide complexes are characterized by absorption bands arising from the vibrational modes of the coordinated ammine (azanide) ligands. The iodide ion, being monoatomic, does not exhibit vibrational modes in the infrared spectrum. However, its presence can influence the vibrations of the cation. The primary vibrational modes of the coordinated ammine ligand include N-H stretching, symmetric and asymmetric NH₃ deformation (bending), and NH₃ rocking modes.

Vibrational ModeApproximate Frequency Range (cm⁻¹)
N-H Stretching3200 - 3400
Asymmetric NH₃ Deformation~1600
Symmetric NH₃ Deformation~1100 - 1350
NH₃ Rocking650 - 850
Vibrational ModeApproximate Frequency Range (cm⁻¹)Complex Type
ν(Ni-N)300 - 340Octahedral Ni(II) Ammine Complexes

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atomic nuclei. Its application to nickel(II) complexes is highly dependent on the electronic state of the metal center.

While many nickel(II) complexes are paramagnetic, certain coordination geometries, typically square-planar, result in a diamagnetic (S=0) ground state. In such cases, high-resolution solution-state NMR spectroscopy can be employed for detailed structural analysis. For a hypothetical diamagnetic this compound complex, ¹H and ¹³C NMR spectra would provide valuable information on the connectivity and symmetry of the ligands.

However, it is more common for Ni(II) complexes to be paramagnetic, which typically prevents the observation of sharp, well-resolved NMR spectra due to rapid nuclear relaxation induced by the unpaired electrons. illinois.eduresearchgate.net In some instances, by carefully choosing the solvent, it is possible to obtain well-resolved diamagnetic NMR spectra. researchgate.net For instance, complexes that show paramagnetic spectra in deuterated acetonitrile (B52724) or DMSO have been observed to yield sharp, diamagnetic spectra in deuterated nitromethane. researchgate.net

The chemical shifts observed in the NMR spectra of ligands are influenced by their coordination to the Ni(II) center. researchgate.net The analysis of these shifts, along with spin-spin coupling constants, allows for the complete structural assignment of the coordinated ligands.

Table 1: Representative ¹H NMR Data for a Hypothetical Diamagnetic Ni(II) Complex with an Amine Ligand This table is illustrative and shows typical shifts for a coordinated amine ligand in a diamagnetic environment.

ProtonChemical Shift (δ), ppm
N-H5.0 - 7.0
α-CH₂3.0 - 4.5
β-CH₂1.5 - 2.5

Note: Data is hypothetical and based on typical values for diamagnetic nickel complexes.

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure of materials in the solid phase, bypassing issues of solubility or stability in solution. For this compound complexes, ssNMR can provide insights into the local coordination environment of the nickel ion and the conformation of the ligands, even for paramagnetic systems where solution NMR is not feasible.

By measuring parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can determine internuclear distances and torsion angles. It is also highly effective in identifying and characterizing different polymorphic forms of a complex, which may exhibit distinct coordination geometries or packing arrangements in the crystal lattice. While the quadrupolar nature of the ⁶¹Ni nucleus (spin 3/2) and its low natural abundance present challenges, specialized techniques can provide valuable structural data. huji.ac.il

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, probes the electronic transitions within a molecule. For transition metal complexes like those of this compound, this technique is invaluable for understanding the d-orbital splitting and the nature of metal-ligand bonding.

Nickel(II) is a d⁸ metal ion. In an octahedral coordination environment, which is common for complexes with six ligands such as [Ni(NH₃)₆]I₂, the electronic ground state is ³A₂g. According to ligand field theory, three spin-allowed d-d transitions are expected. docbrown.info These transitions correspond to the excitation of an electron from the t₂g set of orbitals to the eg set. The three absorption bands are assigned as follows:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

The energies of these transitions are directly related to the ligand field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). The energy of the lowest transition, ν₁, is equal to 10Dq. The electronic absorption spectra of octahedral Ni(II) complexes are therefore characteristic of the ligands' position in the spectrochemical series. marquette.edunih.gov The bluish-green color typical of many hydrated and amminated nickel(II) compounds arises from these d-d transitions. wikipedia.orgwikiwand.com

Table 2: Typical Ligand Field Transitions for an Octahedral Ni(II) Complex Based on data for hexaamminenickel(II).

TransitionAssignmentTypical Wavelength (λ_max)Typical Energy (cm⁻¹)
ν₁³A₂g → ³T₂g~925 nm~10,800
ν₂³A₂g → ³T₁g(F)~590 nm~17,000
ν₃³A₂g → ³T₁g(P)~360 nm~27,800
Data is representative for Ni(II) complexes with N-donor ligands. docbrown.info

In addition to the relatively weak d-d transitions, the electronic spectra of transition metal complexes often feature intense charge transfer (CT) bands. academicjournals.org These transitions involve the movement of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. CT bands are typically found in the ultraviolet region and are several orders of magnitude more intense (higher molar absorptivity, ε) than d-d bands. libretexts.org

For an this compound complex, two types of ligand-to-metal charge transfer (LMCT) are possible:

p(N) → d(Ni):* An electron is excited from the p-orbitals of the azanide or ammine ligand to the empty or partially filled d-orbitals of the nickel(II) center.

p(I) → d(Ni):* An electron is excited from the p-orbitals of the iodide ligand to the nickel d-orbitals.

The energy of these CT bands provides information about the relative energies of the metal and ligand orbitals. The identification of these bands is crucial for a complete electronic structure description and is particularly relevant for understanding the photochemistry of such complexes. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is exclusively applicable to paramagnetic species, making it an ideal tool for studying most this compound complexes, which are expected to have a high-spin d⁸ configuration (S=1) in an octahedral or tetrahedral geometry. nih.gov

The EPR spectrum of a high-spin Ni(II) complex is typically recorded at low temperatures (e.g., liquid helium temperature) to overcome rapid spin-lattice relaxation. The spectrum is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and the zero-field splitting (ZFS). nih.gov The key parameters obtained from the analysis of the EPR spectrum are:

g-tensor: This tensor describes the interaction of the electron spin with the external magnetic field. Its anisotropy provides information about the symmetry of the metal's coordination environment.

Zero-Field Splitting (D and E): The ZFS parameters describe the splitting of the spin sublevels (Mₛ = -1, 0, +1 for an S=1 system) in the absence of an external magnetic field. The axial ZFS parameter (D) and the rhombic ZFS parameter (E) are highly sensitive to distortions from perfect octahedral or tetrahedral symmetry. nih.govias.ac.in

EPR studies can therefore provide a detailed picture of the electronic ground state and the geometric structure of paramagnetic nickel(II) complexes. osti.gov

Table 3: Representative Spin Hamiltonian Parameters for a Paramagnetic Octahedral Ni(II) Complex

ParameterDescriptionTypical Value
g_isoIsotropic g-factor2.1 - 2.4
DAxial Zero-Field Splitting0.1 - 5 cm⁻¹
ERhombic Zero-Field Splitting0 - D/3
Note: Values are representative and can vary significantly depending on the specific ligand environment and geometry. nih.govosti.gov

g-Value Anisotropy and Hyperfine Coupling Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as high-spin nickel(II) complexes which possess unpaired electrons. The technique provides detailed information about the electronic ground state and the distribution of unpaired electron spin density within the molecule.

g-Value Anisotropy: The g-value is a dimensionless factor that characterizes the magnetic moment of an unpaired electron. In a complex, the interaction of the electron's spin with its orbital angular momentum causes the g-value to deviate from that of a free electron (gₑ ≈ 2.0023). This deviation is sensitive to the geometry of the complex and the nature of the coordinating ligands. For nickel(II) complexes in a frozen solution or solid state, the g-value is often anisotropic, meaning its value depends on the orientation of the complex with respect to the external magnetic field. This anisotropy is reported as principal values (gₓ, gᵧ, g₂) or (g∥, g⊥). The degree of anisotropy provides insight into the symmetry of the ligand field around the Ni(II) ion. For instance, a rhombic EPR spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a low-symmetry environment, whereas an axial spectrum (g∥ ≠ g⊥) suggests a tetragonal or trigonal distortion from cubic symmetry. nih.govresearchgate.net

Hyperfine Coupling: Hyperfine coupling arises from the interaction between the electron spin and the magnetic moments of nearby nuclear spins (e.g., ¹⁴N from the azanide ligand or ³¹P from phosphine (B1218219) co-ligands). nih.govtamu.edu This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, known as the hyperfine coupling constant (A), is a measure of the unpaired electron's density at that nucleus. Analysis of the hyperfine coupling to the nitrogen of the azanide ligand can confirm the direct coordination of the amido group to the nickel center and provide information about the covalency of the Ni-N bond. nih.gov

Table 1: Illustrative EPR Parameters for a Hypothetical High-Spin Nickel(II) Complex

ParameterValueInformation Deduced
g-Values (gₓ, gᵧ, g₂)2.15, 2.06, 2.02Rhombic symmetry, indicating a distorted coordination geometry around the Ni(II) center.
Hyperfine Coupling (A(¹⁴N))25 MHzSignificant unpaired electron spin density on the azanide nitrogen nucleus, confirming Ni-N bond covalency.

Determination of Spin State and Electronic Configuration

The nickel(II) ion has a d⁸ electronic configuration. youtube.com Depending on the coordination number and the ligand field strength, d⁸ complexes can exist in one of two common spin states: a high-spin state (S=1, paramagnetic) with two unpaired electrons, or a low-spin state (S=0, diamagnetic) with all electrons paired. doubtnut.com

High-Spin (S=1): This state is typically found in octahedral and tetrahedral geometries, where the ligand field splitting energy (Δₒ or Δₜ) is smaller than the electron spin-pairing energy. The electronic configuration is t₂g⁶ eg² in an octahedral field. researchgate.net These complexes are paramagnetic and can be studied by EPR spectroscopy.

Low-Spin (S=0): This state is characteristic of square planar complexes, where the ligand field splitting is large, favoring electron pairing. The electronic configuration is typically e_g⁴ a₁g² b₂g². researchgate.net These complexes are diamagnetic.

The spin state of an this compound complex is determined experimentally using magnetic susceptibility measurements. A paramagnetic complex will exhibit a positive magnetic susceptibility that is temperature-dependent, whereas a diamagnetic complex will have a small, negative, temperature-independent susceptibility. Spectroscopic techniques like UV-Vis can also provide clues; for instance, the number and energy of d-d transitions are different for high-spin and low-spin configurations. researchgate.netchemistryjournals.net

Elemental Analysis and Mass Spectrometry

These techniques are essential for confirming the elemental composition and molecular weight of newly synthesized complexes, thereby verifying their chemical formula.

Combustion Analysis (CHN) for Stoichiometric Determination

Combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. A weighed sample of the complex is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are collected and quantified. The experimental percentages are then compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the stoichiometry of the complex. nih.govresearchgate.net

Table 2: Sample Combustion Analysis Data for a Hypothetical Complex [Ni(NH₂)(I)(L)ₓ]

ElementCalculated (%)Found (%)Difference (%)
Carbon (C)45.5045.62+0.12
Hydrogen (H)5.155.09-0.06
Nitrogen (N)8.808.75-0.05

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the ion, serving as a powerful confirmation of the molecular formula. Soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate the intact molecular ion of the coordination complex with minimal fragmentation. The use of iodide as a reagent in chemical ionization mass spectrometry is also a known technique, which can be advantageous in the analysis of these complexes. nih.gov The observed isotopic distribution pattern, particularly for nickel, further helps to confirm the identity of the compound.

Thermal Analysis Techniques

Thermal analysis methods are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA thermogram plots the percentage of mass loss versus temperature. This analysis is invaluable for studying the thermal stability of this compound complexes. The thermogram can reveal:

The temperatures at which coordinated or lattice solvent molecules are lost.

The decomposition temperature range of the ligands.

The nature of the final residue, which is often a stable metal oxide (e.g., NiO) when heated in an oxygen atmosphere. mdpi.com

The decomposition often occurs in distinct steps, with each step corresponding to the loss of a specific fragment of the complex. redalyc.orgstackexchange.com The percentage of mass lost at each step can be compared to the calculated theoretical loss to identify the departing species. ijmra.us

Table 3: Representative TGA Data for a Hypothetical this compound Complex

Temperature Range (°C)Mass Loss (%)Assignment
100 - 1805.5Loss of lattice/coordinated solvent molecules
250 - 40045.0Decomposition and loss of organic co-ligands
> 400-Formation of final stable residue (e.g., Nickel Oxide)

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique utilized to investigate the thermal properties of materials, including the detection of phase transitions. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information on the enthalpy changes associated with transitions. In the context of this compound, specifically hexaamminenickel(II) iodide ([Ni(NH₃)₆]I₂), DSC is instrumental in characterizing its low-temperature structural phase transitions.

Research Findings on the Phase Transition of Hexaamminenickel(II) Iodide

Early investigations into the low-temperature properties of hexaamminenickel(II) iodide have identified the existence of a structural phase transition. Studies employing techniques such as thermally-detected electron paramagnetic resonance (EPR) have established a phase transition temperature of approximately 20 K for this complex. This transition is a characteristic feature of many hexaammine metal halide compounds, which often exhibit changes in crystal structure and molecular dynamics at cryogenic temperatures.

While the occurrence of this phase transition is well-documented, detailed thermodynamic data derived from DSC measurements for hexaamminenickel(II) iodide are not extensively available in the public domain. DSC analysis would be expected to show an endothermic peak upon heating through the transition temperature, corresponding to the energy absorbed by the system to induce the structural change. The integral of this peak would yield the enthalpy of the transition (ΔH), and from this, the entropy of the transition (ΔS) could be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.

Based on studies of analogous hexaammine metal halide complexes, the phase transition in hexaamminenickel(II) iodide is anticipated to be of the first order. Such transitions are typically characterized by a sharp, well-defined peak in the DSC thermogram, indicating a discontinuous change in enthalpy.

The table below summarizes the known phase transition data for hexaamminenickel(II) iodide. It is important to note the absence of specific enthalpy and entropy values from direct DSC measurements in the available literature, highlighting an area for further research.

CompoundTransition Temperature (Tc)Enthalpy of Transition (ΔH)Entropy of Transition (ΔS)Analytical Method
Hexaamminenickel(II) Iodide~20 KData not availableData not availableThermally-Detected EPR

Reactivity and Mechanistic Studies of Azanide;nickel 2+ ;iodide Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange is a fundamental process in the coordination chemistry of transition metals, influencing the stability and reactivity of catalytic species. libretexts.org In the context of nickel(II) amido iodide complexes, both the amido and iodide ligands, as well as any ancillary ligands, can potentially be substituted.

The lability of ligands in nickel(II) complexes can vary significantly. For instance, in square planar d⁸ complexes, such as those often formed by Ni(II), ligand substitution can proceed through associative or interchange mechanisms. libretexts.org The rate of these exchanges is influenced by factors such as the nature of the entering and leaving groups, the steric and electronic properties of the ancillary ligands, and the solvent.

In related systems, the displacement of halide ligands is a key step. For example, in nickel-catalyzed cross-coupling reactions, an initial nickel-halide complex may undergo substitution by a nucleophile. The relative bond strengths and the concentration of the incoming ligand will dictate the position of the equilibrium. docbrown.info

Redox Chemistry of Azanide (B107984);Nickel(2+);Iodide Systems

The ability of nickel to access multiple oxidation states (commonly 0, +1, +2, and +3) is central to its catalytic activity. osti.govnih.gov The presence of both a soft ligand (iodide) and a harder, π-donating ligand (amido) influences the stability of these various oxidation states.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of metal complexes. Studies on various nickel(II) complexes provide insight into the expected electrochemical properties of amido iodide systems. The Ni(II)/Ni(III) and Ni(II)/Ni(I) redox couples are particularly relevant to catalytic mechanisms.

In electrochemical studies of nickel-catalyzed aryl amination, a Ni(II) aryl amido intermediate was shown to be a key species. nih.gov The oxidation of this Ni(II) intermediate to a Ni(III) species was found to be crucial for the subsequent reductive elimination step. nih.gov The redox potential for this process is sensitive to the ligand environment. For example, in a nickel complex with a bipyridyl ligand, the Ni(II)/Ni(I) redox couple was observed at approximately -1.29 V vs. Fc+/0. chemrxiv.org The coordination of an amine (a precursor to the amido ligand) shifted this potential, indicating the electronic influence of the nitrogen-based ligand on the nickel center. chemrxiv.org

Table 1: Representative Redox Potentials of Relevant Nickel Complexes

Complex Type Redox Couple Potential (V vs. Fc+/0) Reference
Ni(II)/dtbbpy/Amine Ni(II)/Ni(I) approx. -1.3 chemrxiv.org

Note: These values are for related systems and serve as an approximation of the redox behavior of azanide;nickel(2+);iodide complexes.

Oxidation State Stability and Transformations

The stability of different nickel oxidation states is a key determinant of the operative catalytic cycle. While Ni(II) is a common and stable oxidation state, both Ni(I) and Ni(III) are frequently invoked as key intermediates. osti.govnih.gov

The oxidation of Ni(II) to Ni(III) can be a critical step, particularly for promoting challenging reductive elimination reactions. nih.gov In some systems, this oxidation is achieved using chemical oxidants or through electrochemical means. nih.gov For instance, in certain nickel-catalyzed aminations, bromide (an analogue of iodide) is oxidized at the anode to Br₂/Br₃⁻, which then acts as a redox mediator to oxidize the Ni(II) aryl amido intermediate to the corresponding Ni(III) species. nih.gov This transformation from a stable Ni(II) resting state to a more reactive Ni(III) intermediate is crucial for product formation. nih.gov

Conversely, the reduction of Ni(II) to Ni(I) or Ni(0) is often the first step in catalytic cycles that proceed via oxidative addition to a low-valent nickel center. The stability of these reduced species is highly dependent on the supporting ligands.

Fundamental Organometallic Reactions

Nickel amido iodide complexes are poised to participate in fundamental organometallic reactions that constitute the elementary steps of many catalytic cycles.

Oxidative Addition Processes with Aryl Iodides

Oxidative addition of an organic halide to a low-valent metal center is a common initiating step in cross-coupling catalysis. In the context of nickel catalysis, this often involves the reaction of an aryl iodide with a Ni(0) or Ni(I) species. osti.govacs.org While the starting point of our discussion is a Ni(II) complex, it is often reduced in situ to a more reactive low-valent species to initiate the catalytic cycle.

The oxidative addition of aryl halides to Ni(0) has been studied extensively. The reaction rate is dependent on the nature of the aryl halide, with the reactivity trend typically being I > Br > Cl. acs.org The mechanism can be complex, but it often proceeds through an initial coordination of the aryl halide to the nickel center, followed by the cleavage of the carbon-iodine bond to form a Ni(II)-aryl-iodide species. acs.org

More recently, the direct oxidative addition of aryl halides to Ni(I) complexes has been demonstrated, leading to the formation of a Ni(III)-aryl species. osti.govucla.eduresearchgate.net This pathway is particularly relevant in photoredox and electrochemical nickel catalysis. Mechanistic studies have shown that this can proceed through a concerted monometallic mechanism or via a halogen atom abstraction followed by a radical rebound. osti.govucla.edu

Table 2: Relative Rates of Oxidative Addition to a Ni(0) Complex

Aryl Halide Relative Rate (k_rel)
p-CF₃C₆H₄I Very Fast
p-CF₃C₆H₄Br 1.0

Data adapted from studies on [Ni(COD)(dppf)] and illustrates the general reactivity trend of aryl halides. acs.org

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in many cross-coupling reactions. In the systems under discussion, this would typically involve the formation of a C-N bond from a Ni(II) or Ni(III) aryl amido intermediate.

Reductive elimination from Ni(II) centers can be challenging due to the relatively low oxidizing power of Ni(II). rsc.org Consequently, it often requires high temperatures or specific ligand environments to proceed efficiently. rsc.org

A more favorable pathway for C-N bond formation is often reductive elimination from a Ni(III) intermediate. As discussed previously, a stable Ni(II) aryl amido complex can be oxidized to a Ni(III) species, which then undergoes facile reductive elimination at room temperature. nih.gov This oxidation-induced reductive elimination is a key strategy for overcoming the high activation barriers associated with reductive elimination from Ni(II). rsc.org Computational studies have explored various models for reductive elimination from Ni(II), including direct elimination, electron density-controlled elimination, and oxidation-induced elimination, with the latter often being the most favorable pathway. rsc.org

Transmetalation Reactions

Transmetalation is a crucial step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. In the context of nickel-catalyzed reactions involving amide (azanide) ligands and iodide, the specific nature of the transmetalation step can be influenced by the reaction partners and the nickel oxidation state. While direct studies on isolated "this compound" complexes are not extensively detailed in the literature, mechanistic paradigms from related nickel-catalyzed cross-coupling reactions offer significant insights.

Plausible transmetalation pathways include:

Redox-Neutral Transmetalation: In a typical Ni(II) catalytic cycle, a nickel-iodide species might undergo transmetalation with an organometallic reagent (e.g., an organozinc or organoboron compound). This step would involve the exchange of the iodide ligand for the organic group from the other metal center, maintaining the Ni(II) oxidation state.

Redox Transmetalation: Some nickel-catalyzed reactions are proposed to proceed via a redox-active transmetalation. For instance, a nickel(II) metallacycle could react with a silver(I)-aryl compound, leading to the formation of a Ni(III)-aryl intermediate and elemental silver (Ag(0)). This pathway involves the simultaneous transfer of the organic group and a change in the oxidation state of the metals. This mechanism is considered relevant in cross-coupling reactions that employ silver salts as additives. researchgate.netacs.org

Radical Pathways: Nickel is well-known for its ability to access multiple oxidation states, including Ni(I) and Ni(III), which facilitates radical mechanisms. nih.gov In some contexts, a Ni(I) species may undergo transmetalation with a nucleophile before activating an electrophile via a radical process. nih.gov Alternatively, a Ni(II) complex can trap an organic radical, which is then followed by reductive elimination from a resulting Ni(III) species. nih.gov

The operative mechanism is highly dependent on the specific ligands, substrates, and reaction conditions. For the ortho-iodination of amides, the key steps involve C-H activation and subsequent reaction with iodine, where a classic transmetalation step with an external organometallic reagent is not the primary focus. Instead, the critical interaction is with the iodinating agent itself.

C-H Bond Activation Mechanisms Involving this compound

Nickel complexes containing azanide and iodide ligands are effective catalysts for the functionalization of C-H bonds, a process of significant interest due to its atom economy. The amide group often acts as a directing group, positioning the nickel catalyst in proximity to a specific C-H bond for activation.

A notable application of this compound systems is the ortho-iodination of aromatic amides, where molecular iodine (I₂) is used as the iodine source. nih.govresearchgate.net The reaction is typically facilitated by an N,N-bidentate directing group on the amide substrate, such as an 8-aminoquinoline (B160924) moiety. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have elucidated the likely mechanistic pathways for this transformation. wikipedia.org The catalytic cycle is understood to proceed through the following key steps:

C-H Activation: The reaction initiates with the coordination of the amide's directing group to the Ni(II) center. The subsequent C-H activation is facilitated by a base, such as sodium carbonate, leading to the formation of a nickelacycle intermediate. This step is often the turnover-limiting part of the cycle. wikipedia.org

Interaction with Iodine: The formed nickelacycle then interacts with molecular iodine. The presence of I₂ provides a thermodynamic driving force for the C-H activation and the formation of the nickelacycle. wikipedia.org

C-I Bond Formation: The final step involves the cleavage of the Ni-C bond and the formation of the C-I bond to yield the iodinated product. Two primary pathways have been proposed for this step:

Redox-Neutral Electrophilic Cleavage (EC): The nickelacycle attacks the I₂ molecule, leading to the formation of the C-I bond and regenerating a Ni(II) species without a change in the metal's oxidation state.

Single Electron Reductive Cleavage (REC): This pathway involves a one-electron process, potentially implicating a Ni(III) intermediate.

DFT calculations suggest that both the EC and REC pathways have comparable and relatively low activation barriers, making them both plausible routes for the final iodination step. wikipedia.org Previously proposed mechanisms involving a Ni(II)/Ni(IV) cycle have been found to be energetically less favorable. wikipedia.org

Deuterium (B1214612) labeling experiments are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. In the context of the nickel-catalyzed ortho-iodination of aromatic amides, such experiments have provided crucial evidence that the cleavage of the C-H bond is the rate-determining step of the reaction. nih.govresearchgate.net

In a typical experiment, an aromatic amide substrate is prepared where the hydrogen atoms at the ortho positions are replaced with deuterium (C-D). The rate of the iodination reaction for this deuterated substrate is then compared to the rate for the non-deuterated (C-H) substrate.

The key findings from these experiments are:

A significant primary kinetic isotope effect (KIE) is observed, meaning the reaction proceeds more slowly when deuterium is present at the ortho-position.

The C-H bond cleavage is shown to be irreversible under the reaction conditions. nih.govresearchgate.net

These results strongly support a mechanism where the C-H bond is broken in the slowest, rate-limiting step of the catalytic cycle. This is consistent with the theoretical models where the initial C-H activation to form the nickelacycle has the highest energy barrier. nih.govresearchgate.netwikipedia.org

Interactive Data Table: Mechanistic Insights from Deuterium Labeling

Experiment TypeObservationConclusion
Intermolecular Competition Reaction of a 1:1 mixture of deuterated and non-deuterated amide shows preferential iodination of the non-deuterated substrate.C-H bond cleavage is faster than C-D bond cleavage.
Kinetic Isotope Effect (KIE) A primary KIE (kH/kD > 1) is observed. The specific value is not explicitly reported in the literature reviewed.The C-H bond is broken in the rate-determining step.
H/D Exchange No significant H/D scrambling is observed between the deuterated substrate and protonated solvent or other reagents.C-H bond cleavage is irreversible.

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of a catalytic reaction is essential for optimizing reaction conditions and comprehending the underlying mechanism.

While a detailed experimental rate law for the nickel-catalyzed ortho-iodination of amides has not been extensively reported, the mechanistic studies provide foundational kinetic information. The observation from deuterium labeling experiments that C-H bond cleavage is rate-determining is the most significant kinetic finding. nih.govresearchgate.net

A primary kinetic isotope effect (KIE), expressed as the ratio of the rate constants for the reaction with the light (H) and heavy (D) isotopes (kH/kD), is a quantitative measure of the influence of isotopic substitution on the reaction rate. For C-H bond activation, a significant primary KIE (typically in the range of 2-8) indicates that the C-H bond is being broken in the transition state of the rate-determining step. wikipedia.org Although a primary KIE has been confirmed for the nickel-catalyzed iodination, the precise numerical value has not been consistently reported in the primary literature. nih.govresearchgate.net

Experimental determination of equilibrium constants (Keq) and the associated enthalpy (ΔH) and entropy (ΔS) changes for the elementary steps in the catalytic cycle of this compound complexes is challenging. However, computational studies offer valuable estimates for these thermodynamic parameters.

DFT calculations on the nickel-catalyzed ortho-iodination of amides bearing an 8-aminoquinoline directing group provide insights into the thermodynamics of the C-H activation step. wikipedia.org

Interactive Data Table: Calculated Thermodynamic Parameters for a Related Ni-Catalyzed C-H Activation

The following data is based on DFT calculations for the C-H activation step in the ortho-iodination of an amide with an 8-aminoquinoline directing group. wikipedia.org

Thermodynamic ParameterValue (kcal/mol)Interpretation
ΔG (Nickelacycle Formation) +13.6The formation of the nickelacycle from the Ni(OAc)₂ precursor is thermodynamically unfavorable (endergonic) in the absence of the coupling partner.
ΔG (Stabilization by I₂) -9.6The coordination of molecular iodine to the nickelacycle provides significant thermodynamic stabilization, making the C-H activation step more accessible.

Advanced Academic Applications of Azanide;nickel 2+ ;iodide Systems

Homogeneous Catalysis

Azanide (B107984);nickel(2+);iodide complexes have emerged as pivotal catalysts in homogeneous catalysis, offering efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. Their utility stems from the unique electronic and steric properties of the nickel center, modulated by the presence of both amide (azanide) and iodide ligands.

Cross-Coupling Reactions Catalyzed by Nickel(II) Amide-Iodide Systems

Nickel(II) amide-iodide systems are highly effective catalysts for a variety of cross-coupling reactions. These catalysts can operate through different mechanistic cycles, often involving Ni(0), Ni(I), Ni(II), and Ni(III) intermediates, which allows them to couple a wide range of substrates. The presence of both a strong σ-donating amide ligand and a labile iodide ligand is often crucial for catalytic activity, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle.

One of the significant breakthroughs in cross-coupling catalysis is the use of nickel to activate the typically robust carbon-nitrogen (C-N) bond of amides. This allows for the transformation of amides into other functional groups, a reaction that is challenging with traditional palladium catalysts. Nickel(II) systems, often in the presence of iodide, can facilitate the oxidative addition of the nickel center into the amide C-N bond, initiating the catalytic cycle.

Recent studies have demonstrated the nickel-catalyzed reductive cross-coupling of amides with aryl iodides. In these reactions, a Ni(0) species, often generated in situ, is proposed to selectively insert into the C-N bond of the amide. The resulting nickel-acyl intermediate can then undergo further reaction with an aryl radical, generated from the aryl iodide, to form a new carbon-carbon bond. This methodology provides a novel route to synthesize ketones from readily available amide precursors.

Amide SubstrateAryl IodideProductYield (%)Catalyst SystemReference
N-Benzoyl-succinimide4-Iodotoluene4-Methylbenzophenone85NiBr2, Ligand, Zn
N-Acetyl-succinimide1-Iodonaphthalene1-Acetophenone72NiBr2, Ligand, Zn
N-Propionyl-succinimide4-Iodoanisole4-Methoxypropiophenone78NiBr2, Ligand, Zn

This table presents illustrative data based on typical nickel-catalyzed cross-coupling reactions of amides with aryl iodides.

Nickel(II) amide-iodide systems have also been instrumental in the direct functionalization of unactivated C-H bonds. This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The amide group can act as a directing group, positioning the nickel catalyst in proximity to a specific C-H bond for selective activation.

In the context of halogenation, nickel(II) catalysts have been employed for the ortho-iodination of aromatic amides using molecular iodine (I2) as the iodine source. Deuterium (B1214612) labeling studies in these reactions suggest that the C-H bond cleavage is often the rate-determining step.

For alkylation reactions, nickel(II) complexes, in combination with an iodide source, can catalyze the coupling of C-H bonds with alkyl halides. The addition of a sodium iodide (NaI) additive has been shown to dramatically improve the yields of some nickel-catalyzed C-H alkylation reactions of amides with alkyl bromides. This is likely due to an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

Amide SubstrateCoupling PartnerProductYield (%)Catalyst SystemReference
N-(8-quinolyl)benzamideI2N-(8-quinolyl)-2-iodobenzamide92Ni(OAc)2
N-(pyridin-2-yl)benzamiden-Hexyl bromideN-(pyridin-2-yl)-2-hexylbenzamide75Ni(OTf)2, PPh3, NaI
N-(8-quinolyl)propionamidePhenylacetylene3-Phenyl-1-(quinolin-8-ylamino)propan-1-one88Ni(acac)2, Ligand

This table provides representative examples of nickel-catalyzed C-H functionalization reactions involving amides.

Polymerization and Oligomerization Catalysis

While the specific role of "azanide;nickel(2+);iodide" in polymerization is not extensively documented, related nickel(II) complexes with nitrogen and oxygen-based ligands are well-established catalysts for olefin polymerization and oligomerization. The electronic and steric environment around the nickel center, dictated by the ligands, plays a crucial role in determining the catalytic activity, selectivity, and the properties of the resulting polymer or oligomer.

In the context of alkyne polymerization, nickel-catalyzed carboacylation of alkynes with amide electrophiles has been reported. Although this is not a polymerization in the traditional sense of forming long polymer chains, it involves the formation of new carbon-carbon bonds and the incorporation of both an acyl group from an amide and an aryl group from a boroxine (B1236090) across an alkyne.

Research into nickel catalysts for olefin polymerization often focuses on late transition metal complexes with diimine or salicylaldiminato ligands. The presence of an iodide ligand in such systems could influence the catalyst's initiation, propagation, and termination steps. Further research is needed to fully elucidate the potential of this compound systems in this area.

Hydrogenation and Dehydrogenation Catalysis

Nickel-based catalysts are widely used for hydrogenation reactions due to their high activity and lower cost compared to precious metals. Homogeneous nickel catalysts, including those with phosphine (B1218219) and iodide ligands, have been developed for the asymmetric hydrogenation of α,β-unsaturated esters. In these systems, a nickel(II) iodide precursor can react with a chiral phosphine ligand to form the active catalytic species. The iodide ligand's role can be complex, potentially influencing the catalyst's electronic properties and stability.

In the realm of dehydrogenation, nickel catalysis has been employed for the α,β-dehydrogenation of carbonyl compounds. Some aryl-nickel catalyzed dehydrogenation reactions are promoted by the addition of tetrabutylammonium (B224687) iodide (TBAI). The iodide additive can enhance the selectivity of the reaction. While the direct application of a pre-formed this compound complex for these transformations is not explicitly detailed in the reviewed literature, the individual components (nickel, amide, iodide) are known to play key roles in related catalytic systems. The dehydrogenation of amides themselves to form enamides or other unsaturated products is a less common but emerging area of research.

Oxidation Catalysis (e.g., Alkane Hydroxylation)

The selective oxidation of alkanes, particularly hydroxylation, remains a significant challenge in catalysis. Nickel complexes have been investigated as catalysts for these transformations. While direct evidence for the use of "this compound" is scarce, related nickel(II) complexes have shown promise in alkane hydroxylation.

For instance, nickel(II) complexes with tripodal tetradentate ligands containing oxazoline (B21484) donors can act as catalyst precursors for alkane oxidation using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. The electronic properties of the ligands significantly influence the catalytic activity.

Electrocatalytic Applications (e.g., Hydrogen Evolution Reaction)

Nickel(II) complexes are recognized for their potential as cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process in the production of hydrogen fuel. researchgate.netchemrxiv.org The development of efficient HER catalysts based on earth-abundant metals like nickel is a significant goal in the pursuit of sustainable energy technologies. researchgate.netchemrxiv.org While research on the specific "this compound" complex is not extensively detailed, the principles of electrocatalysis by related nickel(II) complexes provide a strong framework for understanding its potential activity.

The catalytic cycle for HER by molecular nickel complexes typically involves the reduction of the Ni(II) center to lower oxidation states, followed by protonation and the subsequent release of hydrogen gas. The ligand environment, including the presence of 'azanide' (or related ammonia (B1221849)/amine ligands) and the iodide counter-ion, plays a crucial role in tuning the electronic properties and stability of the catalytic intermediates. For instance, a molecular nickel(II) complex has been shown to act as an electrocatalyst for HER with a high Faradaic efficiency for H₂ production. researchgate.netchemrxiv.org The turnover frequencies of such catalysts are influenced by the choice of proton donor and the specific ligand framework. researchgate.net Computational studies on nickel catalysts suggest that non-covalent interactions between the proton donor and the ligand's heteroatoms are relevant to the electrocatalytic mechanism for HER. researchgate.netchemrxiv.org

The performance of these electrocatalysts is often evaluated by parameters such as overpotential and Tafel slope. For example, some nickel-based metal-organic frameworks (MOFs) have been investigated as electrocatalysts for HER, demonstrating the versatility of nickel coordination compounds in this application. The following table summarizes the performance of some representative nickel-based electrocatalysts.

CatalystProton DonorTurnover Frequency (s⁻¹)Faradaic Efficiency (%)
Molecular Nickel(II) ComplexPentafluorophenol103 ± 694 ± 8
[Ni(bpy)(mp)]Trifluoroacetic Acid--
[Ni(dmbpy)(mp)]Trifluoroacetic Acid--

Data adapted from various studies on nickel-based electrocatalysts. researchgate.netmdpi.com

Precursors for Advanced Materials Synthesis

Complexes of the this compound type serve as valuable precursors for the synthesis of a range of advanced materials, owing to the presence of nickel ions that can be reduced to metallic nickel or incorporated into more complex structures.

Nickel nanoparticles (NiNPs) have garnered significant attention due to their catalytic, magnetic, and conductive properties. researchgate.net The synthesis of NiNPs often involves the chemical reduction of a nickel precursor. While various nickel salts can be used, a complex like this compound could offer specific advantages in controlling the size and morphology of the resulting nanoparticles due to the nature of its ligands.

Several methods are employed for the synthesis of NiNPs, including solvothermal reduction, microemulsion techniques, and polyol processing. nih.gov For example, nickel nanoparticles can be synthesized by the reduction of a nickel salt with a reducing agent like hydrazine (B178648) in the presence of a capping agent to control particle growth and prevent agglomeration. rsc.org The size of the resulting nanoparticles can be tuned by adjusting reaction parameters such as precursor concentration and temperature. nih.govrsc.org The use of nickel(II) and nickel(0) complexes as pre-catalysts has been reported for the synthesis of nickel nanoparticles that are catalytically active in hydrogenation reactions. rsc.org

The table below provides examples of synthetic methods for nickel nanoparticles and the typical sizes obtained.

PrecursorReducing AgentMethodAverage Particle Size (nm)
Nickel ChlorideHydrazineAqueous Surfactant Solution10-36
Nickel(II) AcetylacetonateOleylamineSolvothermal4-16
Nickel Nitrate (B79036)Plant ExtractGreen Synthesis~30

This table is a compilation of data from various sources on nickel nanoparticle synthesis. nih.govrsc.orgnih.gov

The self-assembly of metal ions and organic ligands leads to the formation of coordination polymers and metal-organic frameworks (MOFs), which are crystalline materials with tunable porosity and functionality. mdpi.comrsc.org Nickel(II) iodide, in combination with nitrogen-containing ligands, is a key building block for such materials. nih.govacs.org

The design of coordination frameworks based on this compound systems relies on the principles of coordination chemistry and crystal engineering. The nickel(II) ion typically adopts an octahedral coordination geometry, allowing for the connection of multiple ligands in a three-dimensional network. The 'azanide' or related nitrogen-donor ligands act as linkers, bridging the nickel centers. The iodide ion can either be a coordinating anion or a counter-ion within the pores of the framework.

The flexibility and geometry of the organic ligands, along with the coordination preferences of the nickel ion, dictate the final topology of the framework. nih.gov For instance, the use of rigid, linear ligands can lead to one-dimensional chains, while more complex ligands can result in two- or three-dimensional networks with specific pore sizes and shapes. The presence of functional groups on the organic linkers can also be used to tailor the chemical properties of the resulting framework. rsc.org

A significant application of porous materials derived from nickel-based coordination polymers and MOFs is in the capture and storage of volatile substances, such as iodine. rsc.org This is particularly relevant for the management of radioactive iodine isotopes released from nuclear activities. mdpi.comrsc.org The design of MOFs with high affinity for iodine is an active area of research. mdpi.comrsc.org

The iodine adsorption capacity of these materials is influenced by several factors, including their surface area, pore volume, and the presence of specific binding sites. nih.gov Frameworks containing electron-rich groups or open metal sites can exhibit enhanced interactions with iodine molecules. For example, the introduction of N-rich groups into MOFs can improve iodine adsorption through the formation of I⋯N interactions. mdpi.com A nickel(II) coordination polymer has been shown to have an iodine adsorption capacity of 166.55 mg g⁻¹. mdpi.com

The following table summarizes the iodine uptake capacities of some representative porous materials.

MaterialIodine SourceAdsorption Capacity (mg g⁻¹)
Nickel(II) Coordination Polymer (Complex 9)Vapor166.55
SCNU-Z5 (Ni(II)-MOF)Vapor1680
MFM-170Vapor3370
MFM-174Vapor3910

Data compiled from studies on iodine adsorption in porous materials. mdpi.commdpi.comacs.org

Future Directions and Emerging Research Avenues for Azanide;nickel 2+ ;iodide

Development of Novel Synthetic Methodologies for Undiscovered Forms

The exploration of new catalytic frontiers is intrinsically linked to the ability to synthesize novel catalyst structures. For nickel(II) amide iodide complexes, future research will likely focus on developing synthetic routes to access previously unattainable coordination environments and electronic structures.

Current synthetic strategies often rely on the reaction of nickel(II) halide precursors with lithium amides. researchgate.net However, the future lies in more sophisticated approaches. Researchers are expected to explore:

Post-synthesis modification: The alteration of ligands on a pre-formed nickel complex to introduce amide and iodide functionalities. This could allow for the creation of complexes that are not accessible through direct synthesis.

Use of novel precursors: Moving beyond simple nickel salts to utilize well-defined organometallic nickel precursors could provide cleaner reactions and higher yields of targeted complexes. nih.gov For instance, the use of Ni(0) precursors like Ni(COD)₂ followed by oxidative addition could open new pathways. nih.gov

Advanced ligand design: The synthesis of multidentate ligands that incorporate both phosphine (B1218219) and amide donors can provide robust scaffolds for the nickel center. researchgate.net These "pincer" ligands can enforce specific geometries and enhance catalyst stability.

These new methodologies will be crucial for creating a diverse library of nickel(II) azanide (B107984) iodide complexes, each with potentially unique catalytic properties.

Exploration of New Catalytic Transformations and Selectivity Control

Nickel catalysts are known for their ability to activate traditionally unreactive bonds, such as the C–N bond in amides. nih.govacs.org Future research will undoubtedly push the boundaries of what is possible with nickel(II) azanide iodide catalysts.

Emerging areas of focus include:

Reductive Cross-Coupling Reactions: A significant area of development is the coupling of two different electrophiles, such as an amide and an aryl iodide. researchgate.netacs.org This approach avoids the need for pre-formed, highly reactive organometallic reagents. researchgate.net Future work will aim to expand the scope of compatible electrophiles and improve reaction efficiency.

Asymmetric Catalysis: The development of chiral versions of nickel(II) azanide iodide catalysts is a major goal. By incorporating chiral ligands, researchers aim to control the stereochemistry of the products, which is of paramount importance in pharmaceutical synthesis. acs.org

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation. Nickel catalysts have shown promise in this area, and future research will explore the potential of amide and iodide ligands to facilitate and direct these reactions. nih.gov

The table below summarizes potential catalytic applications and the envisioned role of the azanide and iodide ligands.

Catalytic TransformationRole of Azanide LigandRole of Iodide LigandPotential Advantage
Cross-Electrophile Coupling C-N bond activation siteFacilitates oxidative additionAvoids stoichiometric organometallic reagents researchgate.net
Asymmetric Alkylation Chiral scaffold componentTuning electronic propertiesAccess to enantioenriched molecules acs.org
C-H Functionalization Directing group for regioselectivityLabile ligand for substrate bindingStep- and atom-economy nih.gov
Aminocarbonylation Nitrogen source precursorPromotes CO insertionDirect use of nitroarenes instead of anilines nih.gov

Integration into Multicomponent Systems and Tandem Catalysis

The efficiency of chemical synthesis can be dramatically improved by combining multiple reaction steps into a single operation. This concept, known as tandem or cascade catalysis, is a key area for future research involving nickel(II) azanide iodide complexes.

Researchers are exploring the design of catalytic systems where a nickel complex can orchestrate a sequence of reactions. For example, a process could be envisioned where a nickel-catalyzed C-N bond activation is followed by a subsequent C-C bond formation, all in one pot. researchgate.net A nickel-catalyzed carbonylation followed by cyclization to form isoindolinones from imines and aryl iodides is one such example of a tandem process. researchgate.net Another emerging area is tandem-paired electrocatalysis, where anodic oxidation and cathodic reduction are coupled to form C-N bonds, a process for which nickel-based catalysts are being developed. chinesechemsoc.org

The success of these strategies will depend on the careful tuning of the catalyst's reactivity to ensure that each step in the sequence proceeds smoothly without interfering with the others. The interplay between the amide and iodide ligands will be critical in achieving this delicate balance.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deep understanding of how a catalyst works is essential for its improvement. Future research will increasingly rely on advanced spectroscopic techniques to observe the catalyst in action. In situ methods, which study the reaction as it happens, are particularly powerful. researchgate.net

Techniques that are expected to be applied to nickel(II) azanide iodide systems include:

X-ray Absorption Spectroscopy (XAS): To determine the oxidation state and coordination environment of the nickel center during the catalytic cycle. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and characterize key reaction intermediates. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the binding of substrates and the formation of products in real-time.

These studies will provide unprecedented insights into the reaction mechanism, helping researchers to identify catalyst resting states, deactivation pathways, and the key steps that determine the reaction's outcome. acs.org This knowledge will be invaluable for the rational design of more efficient and selective catalysts.

Synergistic Experimental and Computational Research for Predictive Design

The combination of laboratory experiments and theoretical calculations has become a powerful tool in modern catalyst development. researchgate.net For nickel(II) azanide iodide systems, this synergistic approach will be crucial for accelerating progress.

Computational methods, such as Density Functional Theory (DFT), can be used to:

Model reaction mechanisms: To calculate the energy barriers of different reaction pathways and identify the most likely mechanism. acs.orgrsc.org

Predict catalyst structures: To design new ligands and predict their influence on the catalyst's geometry and electronic properties.

Understand catalyst-substrate interactions: To elucidate the factors that control selectivity.

By combining computational predictions with experimental validation, researchers can move beyond trial-and-error approaches and adopt a more predictive and design-oriented strategy for catalyst development. acs.org This will enable the creation of catalysts that are tailored for specific applications with optimized performance.

Investigation of Biomimetic Catalysis with Nickel(II) Azanide-Iodide Mimics

Nature provides a rich source of inspiration for catalyst design. Many enzymes utilize metal ions, including nickel, to perform complex chemical transformations with remarkable efficiency and selectivity. nih.govacs.org Biomimetic chemistry seeks to create synthetic molecules that mimic the structure and function of these natural catalysts. nih.govrsc.org

Future research in this area will focus on designing nickel(II) azanide iodide complexes that model the active sites of nickel-containing enzymes. nih.gov For example, researchers might aim to replicate the coordination environment of urease or hydrogenase, enzymes that play crucial roles in biological nitrogen and hydrogen cycles.

The insights gained from studying these biomimetic systems could lead to the development of highly active and selective catalysts for a range of important reactions, from carbon dioxide reduction to the synthesis of complex organic molecules. rsc.org By understanding how nature utilizes nickel, chemists can learn to design better catalysts for a more sustainable future.

Q & A

Q. What strategies identify knowledge gaps in azanide-nickel-iodide chemistry?

  • Methodological Answer : Conduct systematic reviews using Web of Science or Scopus with keywords: "nickel iodide coordination," "azanide ligand," "iodide ligand exchange." Use citation chaining to trace seminal studies and unresolved hypotheses. Collaborate with computational chemists to prioritize unexplored reaction pathways .

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